molecular formula C21H23D6FO5 B1165243 Fludrocortisone-D6 (major)

Fludrocortisone-D6 (major)

Katalognummer: B1165243
Molekulargewicht: 386.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fludrocortisone-D6 (major), also known as Fludrocortisone-D6 (major), is a useful research compound. Its molecular formula is C21H23D6FO5 and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality Fludrocortisone-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fludrocortisone-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Fludrocortisone-D6 is known for its potent mineralocorticoid activity, which is crucial in the regulation of sodium and potassium levels in the body. Its mechanism involves binding to mineralocorticoid receptors, leading to increased sodium reabsorption in the kidneys and promoting fluid retention. This action is particularly beneficial in conditions characterized by low blood volume or hypotension.

Clinical Applications

  • Adrenal Insufficiency
    • Fludrocortisone-D6 is used as a replacement therapy for patients with primary adrenal insufficiency (Addison's disease) and secondary adrenal insufficiency. It helps manage symptoms by compensating for the lack of endogenous mineralocorticoids.
  • Septic Shock
    • Recent studies have demonstrated the effectiveness of Fludrocortisone-D6 when used in combination with hydrocortisone in patients experiencing septic shock. A comparative effectiveness study involving over 88,000 patients indicated that adding Fludrocortisone to hydrocortisone treatment significantly improved outcomes, reducing hospital mortality rates compared to hydrocortisone alone .
  • Hyperkalemic Metabolic Acidosis
    • Fludrocortisone-D6 has shown promise in treating hyperkalemic metabolic acidosis, particularly in kidney transplant recipients on tacrolimus. A case series reported that administration of Fludrocortisone effectively lowered serum potassium levels and improved acid-base balance .
  • Cardiogenic Shock
    • The COCCA trial is investigating the effects of low-dose corticosteroid therapy (including Fludrocortisone-D6) on reversing cardiogenic shock. Preliminary results suggest that this combination may enhance hemodynamic stability and reduce catecholamine requirements .

Data Tables

Application Study Type Population Outcome
Adrenal InsufficiencyClinical GuidelinesPatients with Addison's diseaseEffective replacement therapy
Septic ShockComparative Study88,275 patientsReduced hospital mortality with combination therapy
Hyperkalemic Metabolic AcidosisCase SeriesKidney transplant recipientsImproved potassium levels and metabolic acidosis
Cardiogenic ShockRandomized Controlled Trial380 patientsInvestigating hemodynamic effects

Case Studies

  • Septic Shock Management
    • In a retrospective cohort study analyzing septic shock treatments, the addition of Fludrocortisone-D6 to hydrocortisone therapy resulted in a lower rate of hospital deaths (47.2% vs. 50.8% with hydrocortisone alone) among treated patients, indicating its potential as an effective adjunct therapy .
  • Kidney Transplant Recipients
    • A case series documented the use of Fludrocortisone-D6 in kidney transplant recipients experiencing hyperkalemia due to tacrolimus therapy. The administration led to significant reductions in serum potassium levels and improved metabolic acidosis markers, showcasing its utility in this specific patient population .

Eigenschaften

Molekularformel

C21H23D6FO5

Molekulargewicht

386.45

Aussehen

Purity:99.1% by HPLC; 99% atom DOff-white solid

Synonyme

9a-Fluoro-11b,17,21-trihydroxypregn-4-ene-3,20-dione-D6 (major)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.